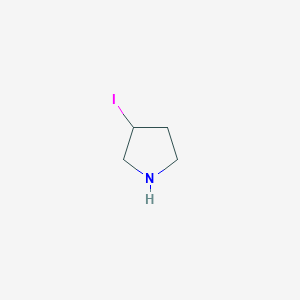
6-氰基吲哚酮
描述
6-Cyanooxindole, also known as 2-oxoindoline-6-carbonitrile, is a chemical compound with the molecular formula C9H6N2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6-Cyanooxindole involves various methods. The most common approach involves the cyclization of starting materials like anthranilic acid or N-phenylglycine with formamide in the presence of a dehydrating agent like phosphorus pentoxide.Molecular Structure Analysis
The molecular structure of 6-Cyanooxindole is represented by the formula C9H6N2O . The InChI code for the compound is 1S/C9H6N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-4,11-12H .Chemical Reactions Analysis
6-Cyanooxindole can undergo intramolecular cyclization reactions to form complex heterocycles with diverse applications. The cyano group can participate in various coupling reactions, such as Negishi coupling and Sonogashira coupling, to form carbon-carbon bonds with other molecules.Physical And Chemical Properties Analysis
6-Cyanooxindole is a solid substance . It has a molecular weight of 158.16 . The boiling point of the compound is 369.4°C at 760 mmHg, and it has a melting point range of 248-256°C .科学研究应用
Anticancer Agents: Scientists have explored derivatives of 6-Cyanooxindole as potential anticancer agents. These compounds exhibit promising cytotoxic activity against cancer cells, making them attractive candidates for further development .
Kinase Inhibitors: 6-Cyanooxindole derivatives have been investigated as kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and inhibiting specific kinases can lead to therapeutic benefits in diseases such as cancer and inflammation .
Materials Science and Organic Synthesis
In materials science and organic synthesis, 6-Cyanooxindole plays a pivotal role:
Functional Materials: Researchers have utilized 6-Cyanooxindole as a precursor to synthesize functional materials. These materials find applications in areas such as organic electronics, sensors, and optoelectronics.
Polymer Chemistry: The compound’s reactivity allows for incorporation into polymer structures. By modifying its chemical structure, scientists can tailor properties like solubility, thermal stability, and mechanical strength .
Photophysical Properties and Luminescent Materials
- Fluorescent Dyes : 6-Cyanooxindole derivatives exhibit interesting photophysical properties, including fluorescence. These properties make them suitable for use as fluorescent dyes in biological imaging and labeling applications .
Natural Product Synthesis
- Total Synthesis of Natural Products : Researchers have employed 6-Cyanooxindole in the total synthesis of complex natural products. Its versatile reactivity allows for the construction of intricate molecular frameworks found in natural compounds .
Agrochemicals and Crop Protection
- Pesticide Development : The compound’s nitrile group can be modified to create novel agrochemicals. Researchers explore its potential as a building block for pesticides and herbicides .
Photoredox Catalysis
- C-H Functionalization : 6-Cyanooxindole participates in photoredox catalysis, enabling C-H functionalization reactions. These transformations are valuable in synthetic chemistry for creating complex molecules .
安全和危害
属性
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUETYYXRFYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C#N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378396 | |
| Record name | 6-Cyanooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyanooxindole | |
CAS RN |
199327-63-4 | |
| Record name | 6-Cyanooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxindole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


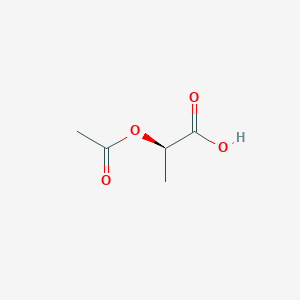

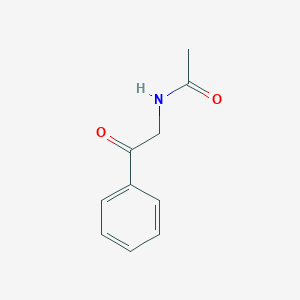
![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
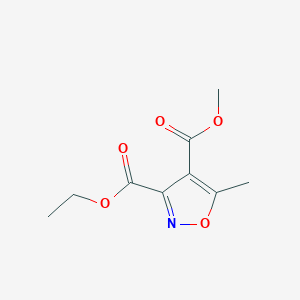
![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)
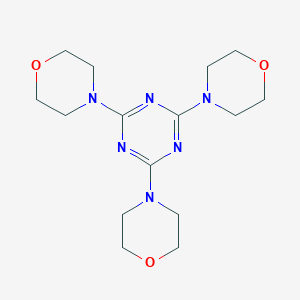
![(2S)-2-Amino-2-[(3S)-oxolan-3-yl]acetic acid](/img/structure/B174639.png)
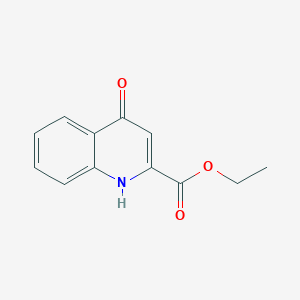


![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)

